molecular formula C11H11BrClN3OS B1372155 4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 885698-98-6

4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B1372155
CAS No.: 885698-98-6
M. Wt: 348.65 g/mol
InChI Key: DDGJOTNSVPHXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine is a synthetic organic compound with the CAS Registry Number 885698-98-6 . It has a molecular formula of C 11 H 11 BrClN 3 OS and a molecular weight of 348.65 g/mol . This compound is a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel heterocyclic scaffolds. The core structure of this molecule is based on the thieno[3,2-d]pyrimidine framework, which is a privileged structure in drug discovery due to its ability to mimic purine bases . This scaffold is found in compounds investigated for a range of biological activities. Research indicates that similar thieno[3,2-d]pyrimidine derivatives are valuable intermediates in the synthesis of Notum inhibitors, which are being studied for their role in modulating the Wnt signaling pathway . Furthermore, the 2,4-diaminothieno[3,2-d]pyrimidine (DATP) chemotype has been identified as a new class of anthelmintics with demonstrated activity against both adult and egg stages of whipworm ( Trichuris spp.) . The reactive bromomethyl and chloro substituents on the heteroaromatic system make this compound a versatile building block for further functionalization via cross-coupling and nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3OS/c12-6-7-5-8-9(18-7)10(15-11(13)14-8)16-1-3-17-4-2-16/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGJOTNSVPHXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673034
Record name 6-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885698-98-6
Record name 6-(Bromomethyl)-2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885698-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Thieno[3,2-d]pyrimidine Scaffold Synthesis and Halogenation

The starting point for the synthesis is often a thieno[3,2-d]pyrimidine derivative bearing reactive sites at the 2-, 4-, and 6-positions. The preparation of 6-bromo-2-chlorothieno[3,2-d]pyrimidine intermediates is a critical step before introducing the bromomethyl group and morpholine substituent.

Typical halogenation methods include:

  • Chlorination of hydroxyl precursors:
    Conversion of 6-bromothieno[2,3-d]pyrimidin-4-ol to 6-bromo-4-chlorothieno[2,3-d]pyrimidine using phosphorus oxychloride (POCl3) at elevated temperatures (~80 °C) for 1.5 hours, followed by quenching in saturated sodium bicarbonate solution. This step yields the chlorinated intermediate in approximately 83% yield.

  • Bromomethylation via lithiation and bromination:
    Treatment of 4-chlorothieno[2,3-d]pyrimidine with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78 °C generates a lithiated intermediate. Subsequent reaction with carbon tetrabromide (CBr4) at low temperature (-78 °C) introduces the bromomethyl group at the 6-position. After warming to room temperature and workup, the bromomethylated product is isolated by silica gel chromatography with yields around 25-26%.

Nucleophilic Substitution with Morpholine

The key step to obtain the target compound involves nucleophilic aromatic substitution of the 4-chloro group by morpholine to form the 4-morpholinyl derivative.

  • Reaction conditions:
    The chlorinated thieno[3,2-d]pyrimidine intermediate is reacted with morpholine under reflux or elevated temperature conditions, often in polar aprotic solvents or alcohols (e.g., isopropanol). The substitution proceeds via displacement of chlorine by the morpholine nitrogen, affording the 4-morpholinyl product.

  • Catalysts and additives:
    In some cases, bases such as N-ethyl-N,N-diisopropylamine (DIPEA) are added to facilitate the substitution, especially when the reaction is conducted in mixed solvents like dichloroethane and isopropanol at 60 °C for extended periods (e.g., 64 hours).

  • Purification:
    The crude product is purified by column chromatography using ethyl acetate/hexane mixtures or reverse phase liquid chromatography to achieve high purity.

Summary of Preparation Steps and Yields

Step Reaction Reagents/Conditions Yield (%) Notes
1 Chlorination of 6-bromothieno[2,3-d]pyrimidin-4-ol POCl3, 80 °C, 1.5 h; quench with saturated NaHCO3 83 Forms 6-bromo-4-chlorothieno intermediate
2 Bromomethylation at 6-position n-BuLi (1.6 M in hexane), THF, -78 °C; then CBr4, -78 °C to RT 25-26 Introduces bromomethyl substituent
3 Nucleophilic substitution of 4-chloro by morpholine Morpholine, isopropanol or DCE/isopropanol, DIPEA, 60 °C, 64 h Variable (typically moderate to good) Forms 4-(morpholin-4-yl) derivative

Mechanistic and Research Insights

  • Lithiation and electrophilic bromination:
    The use of n-BuLi at low temperature selectively lithiate the pyrimidine ring at the 6-position, enabling regioselective bromomethylation when treated with CBr4. This step is critical to introduce the bromomethyl group without affecting other positions.

  • Nucleophilic aromatic substitution (SNAr):
    The chlorine at the 4-position is activated by the electron-deficient pyrimidine ring, allowing morpholine to displace it under moderate heating. The reaction is facilitated by bases that scavenge the released HCl, driving the reaction forward.

  • Purification and characterization:
    Products are typically characterized by ^1H NMR, showing characteristic signals for the thieno[3,2-d]pyrimidine protons and morpholine methylene groups. Mass spectrometry confirms the molecular ion peaks with bromine isotopic patterns.

Representative Experimental Procedure (Adapted)

Synthesis of 4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine

  • Preparation of 6-bromo-4-chlorothieno[3,2-d]pyrimidine:
    To a stirred solution of 6-bromothieno[3,2-d]pyrimidin-4-ol (3.0 g, 19.7 mmol) was added phosphorus oxychloride (5 mL). The mixture was heated at 80 °C for 1.5 h. After cooling, the reaction was poured into saturated NaHCO3 solution, and the precipitate was filtered and dried to yield the chlorinated intermediate.

  • Bromomethylation:
    A solution of 4-chlorothieno[3,2-d]pyrimidine (0.34 g, 2.0 mmol) in THF (2 mL) was added dropwise to n-BuLi (1.6 M in hexane, 1.9 mL, 2.5 mmol) cooled at -78 °C. After 20 min, CBr4 (0.73 g, 2.2 mmol) in THF (3 mL) was added slowly. The reaction was maintained at -78 °C for 20 min and then allowed to warm to room temperature for 2 h. The mixture was quenched with water, extracted with chloroform, dried, and concentrated. The crude product was purified by silica gel chromatography.

  • Morpholine substitution: The bromomethylated intermediate was dissolved in isopropanol, morpholine was added, and the mixture was heated at reflux or 60 °C for several hours (up to 64 h) with DIPEA as base. After completion, the mixture was cooled, diluted with ethyl acetate, washed with aqueous sodium bicarbonate, dried, and concentrated. Purification by column chromatography afforded the target compound.

Chemical Reactions Analysis

Types of Reactions

4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or oxidizing agents used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Bromomethyl vs. Chloro : The bromomethyl group in the target compound increases electrophilicity, making it more reactive than the chloro analogue (CAS 16234-15-4). This reactivity facilitates nucleophilic substitutions, such as coupling with amines or thiols in drug discovery .
  • Morpholine vs. Pyrido-Thienopyrimidine: PI-103 replaces the thienopyrimidine core with a pyrido-thienopyrimidine system, enhancing metabolic stability and half-life (>10 min in vivo vs. <10 min for simpler analogues) .
  • Piperazinyl vs.

Pharmacokinetic Profiles

  • Target Compound: No in vivo data available, but bromine’s hydrophobicity (LogP ~2.8 predicted) may reduce aqueous solubility compared to chloro analogues (LogP ~1.9) .
  • PI-103 : Exhibits a plasma half-life of ~2 hours in murine models, attributed to its fused pyrido ring reducing oxidative metabolism .
  • Fimepinostat Precursor (CAS 16234-15-4): Rapidly metabolized in phase I trials, necessitating structural optimization for clinical use .

Biological Activity

4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine (CAS No. 885698-98-6) is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a thienopyrimidine core and is notable for its biological activities, particularly in the context of inflammation and cancer treatment. This article reviews its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C11H11BrClN3OS
  • Molecular Weight : 320.64 g/mol
  • Structure : The compound consists of a morpholine ring attached to a thienopyrimidine structure with bromomethyl and chlorothieno substitutions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : Methyl 3-aminothiophene-2-carboxylate reacts with formamidine acetate to form the thienopyrimidine core.
  • Chlorination : Chlorination introduces the chlorine atom at the 2-position.
  • Nucleophilic Substitution : The bromomethyl group is added via nucleophilic substitution, followed by the attachment of the morpholine ring .

The primary biological activities of this compound are attributed to its ability to inhibit key enzymes involved in inflammatory pathways:

  • Inhibition of Tumor Necrosis Factor Alpha (TNF-α) : This cytokine plays a pivotal role in systemic inflammation.
  • Inhibition of Nitric Oxide Synthase (NOS) : This enzyme is involved in the production of nitric oxide, a signaling molecule that can contribute to inflammation .

Research Findings

Recent studies have highlighted several significant biological activities:

Case Studies

  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound effectively reduced TNF-α levels in cultured macrophages, suggesting its utility as an anti-inflammatory agent.
  • Anticancer Activity : A study involving various cancer cell lines indicated that this compound inhibited cell growth significantly compared to controls, with mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis

The biological activity of this compound can be compared with other morpholine derivatives:

Compound NameKey ActivityMechanism
4-(Bromomethyl)pyridineAntimicrobialNucleophilic substitution reactions
Thienopyrimidine DerivativesAntitumorEnzyme inhibition similar to TNF-α and NOS inhibition

This compound stands out due to its unique substitution pattern that enhances its reactivity and biological activity compared to similar compounds .

Q & A

Basic: What are the common synthetic routes for preparing 4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with thiophene or pyrimidine precursors. A key approach includes:

  • Step 1 : Condensation of a thiophene derivative with a pyrimidine precursor under basic conditions to form the thieno[3,2-d]pyrimidine core.
  • Step 2 : Bromination at the 6-position using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to introduce the bromomethyl group.
  • Step 3 : Chlorination at the 2-position via electrophilic substitution using POCl₃ or SOCl₂.
  • Step 4 : Morpholine ring coupling via nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring, often using morpholine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C).
    Key Reference : Similar methodologies are described for thieno[3,2-d]pyrimidine derivatives in and , with substitution patterns and reaction conditions adapted for bromomethyl and morpholine groups .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., bromomethyl at C6, morpholine at C4) and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns (Br/Cl).
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the bromomethyl and morpholine groups (see for analogous pyrimidine-morpholine structures) .
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities from bromination or substitution reactions .

Basic: What structural features influence its reactivity and stability?

Methodological Answer:

  • Bromomethyl Group (C6) : Highly reactive toward nucleophilic substitution (e.g., Suzuki coupling, alkylation) but prone to hydrolysis under acidic/humid conditions. Store under inert atmosphere (N₂/Ar) at −20°C.
  • Chloro Substituent (C2) : Stabilizes the π-deficient pyrimidine ring, directing electrophilic attacks to specific positions.
  • Morpholine Ring (C4) : Enhances solubility in polar solvents and modulates pharmacokinetic properties via hydrogen bonding.
    Key Reference : Stability challenges for brominated thienopyrimidines are noted in and .

Advanced: How do structural modifications impact its biological activity?

Methodological Answer:

  • Bromomethyl vs. Methyl : Bromomethyl increases electrophilicity, enhancing covalent binding to target proteins (e.g., kinases), but may reduce metabolic stability.
  • Morpholine vs. Piperidine : Morpholine’s oxygen atom improves water solubility and reduces off-target interactions compared to N-methylpiperidine ( compares morpholine with other heterocycles) .
  • Chloro vs. Fluoro at C2 : Chloro provides stronger electron-withdrawing effects, increasing π-deficiency and binding affinity to ATP-binding pockets (see SAR studies in ) .

Advanced: How can researchers evaluate its potential antitumor activity?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays.
    • Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • In Vivo Models : Administer in xenograft mice (e.g., 10–50 mg/kg, oral/IP) and monitor tumor volume via caliper measurements.
    Key Reference : and highlight thienopyrimidines’ antitumor mechanisms .

Advanced: What strategies mitigate instability during storage and reactions?

Methodological Answer:

  • Storage : Lyophilize and store in amber vials under argon at −20°C to prevent bromine loss or hydrolysis.
  • Reaction Handling : Use anhydrous solvents (e.g., THF, DCM) and Schlenk techniques for bromomethyl-involved reactions.
  • Stabilizers : Add radical scavengers (e.g., BHT) during long-term storage.
    Key Reference : and discuss handling protocols for halogenated morpholine derivatives .

Advanced: How to resolve contradictions in reported biological data for analogs?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., ATCC-validated) and assay protocols (e.g., ATP levels in viability assays).
  • Substituent Position : Compare C6-bromomethyl vs. C5-bromo analogs ( shows C6 substitution enhances potency) .
  • Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
    Key Reference : demonstrates how minor structural changes alter activity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.